amine](/img/structure/B13242408.png)
[1-(3-Bromophenyl)ethyl](butyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)ethylamine: is an organic compound with the molecular formula C12H18BrN . It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the third position and an ethyl group is attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)ethylamine typically involves the following steps:
Bromination: The phenyl ring is brominated at the third position using bromine or a brominating agent.
Alkylation: The brominated phenyl compound is then alkylated with ethylamine to form the desired product.
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed:
Substitution: Products depend on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include amines or alcohols.
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology and Medicine
- Potential applications in drug development due to its structural similarity to biologically active compounds.
- Studied for its effects on biological systems and potential therapeutic uses .
Industry
- Used in the production of specialty chemicals and materials.
- Potential applications in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethyl group on the phenyl ring can influence the compound’s binding affinity and specificity for these targets. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound, lacking the bromine substitution.
3-Bromo-Phenethylamine: Similar structure but without the butyl group.
N-Butyl-Phenethylamine: Similar structure but without the bromine substitution.
Uniqueness
- The presence of both the bromine atom and the butyl group makes 1-(3-Bromophenyl)ethylamine unique in its chemical and biological properties.
- The combination of these substituents can lead to distinct reactivity and potential applications compared to its analogs .
Properties
Molecular Formula |
C12H18BrN |
|---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C12H18BrN/c1-3-4-8-14-10(2)11-6-5-7-12(13)9-11/h5-7,9-10,14H,3-4,8H2,1-2H3 |
InChI Key |
ZVPDAJUXNRWLGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)phenol](/img/structure/B13242327.png)
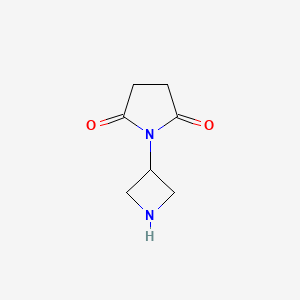
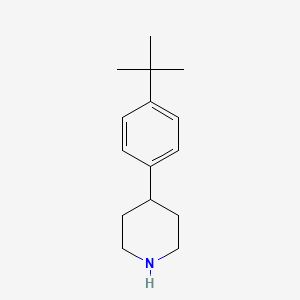
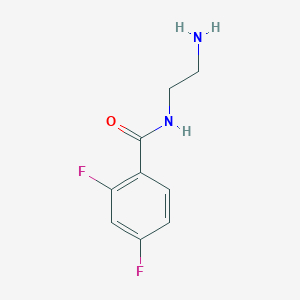
![Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13242356.png)
![4-{[(Furan-2-yl)methanesulfonyl]methyl}piperidine](/img/structure/B13242360.png)
![4-{[1-(2-Methylphenyl)ethyl]amino}butan-2-ol](/img/structure/B13242362.png)

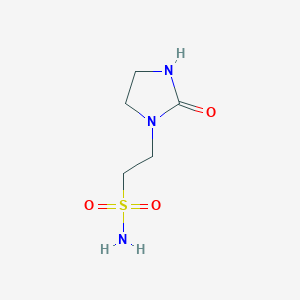
![2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13242371.png)
![2-[Hydroxy(pyridin-4-yl)methyl]prop-2-enenitrile](/img/structure/B13242384.png)
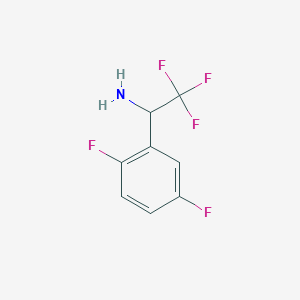
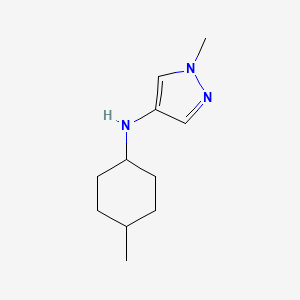
![(2S)-2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol](/img/structure/B13242399.png)
